molecular formula C18H27N3O2 B269093 N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Cat. No. B269093
M. Wt: 317.4 g/mol
InChI Key: CBWOZEGFFZAGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide, commonly known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic benefits in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mechanism of Action

BAY 43-9006 acts as a competitive inhibitor of several key kinases involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of RAF kinase, which is a key mediator of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer cells. BAY 43-9006 also inhibits the activity of VEGFR-2, which is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. Specifically, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that supply nutrients to cancer cells. These effects are thought to be mediated by the inhibition of RAF kinase and VEGFR-2 activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAY 43-9006 in lab experiments is its specificity for RAF kinase and VEGFR-2. This makes it a valuable tool for studying the role of these kinases in cancer cell growth and proliferation. However, one limitation of using BAY 43-9006 is its potential to affect other kinases or cellular pathways that are not directly targeted by this compound. Additionally, the use of BAY 43-9006 in lab experiments may not fully reflect the complex interactions between cancer cells and their microenvironment in vivo.

Future Directions

There are several potential future directions for the study of BAY 43-9006 in cancer therapy. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the development of more potent and selective inhibitors of RAF kinase and VEGFR-2 that may have fewer off-target effects. Additionally, the use of BAY 43-9006 in combination with other cancer therapies, such as chemotherapy or radiation therapy, may enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of BAY 43-9006 involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with sec-butylamine to form N-(sec-butyl)-4-aminobenzamide. This intermediate compound is then reacted with cyclohexyl isocyanate to form N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential therapeutic benefits in cancer treatment. Specifically, this compound has been shown to inhibit the activity of several key kinases involved in cancer cell growth and proliferation, including RAF kinase and VEGFR-2. This makes BAY 43-9006 a promising candidate for the development of targeted cancer therapies.

properties

Product Name

N-(sec-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-butan-2-yl-4-(cyclohexylcarbamoylamino)benzamide

InChI

InChI=1S/C18H27N3O2/c1-3-13(2)19-17(22)14-9-11-16(12-10-14)21-18(23)20-15-7-5-4-6-8-15/h9-13,15H,3-8H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

CBWOZEGFFZAGTM-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)NC2CCCCC2

Origin of Product

United States

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